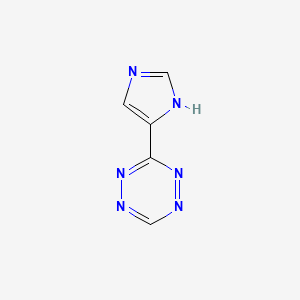

3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine

Description

Overview of 1,2,4,5-Tetrazine (B1199680) Chemistry in Heterocyclic Research

Tetrazines are six-membered aromatic rings containing four nitrogen atoms, with the molecular formula C₂H₂N₄. wikipedia.org They exist in three isomeric forms: 1,2,3,4-tetrazine, 1,2,3,5-tetrazine, and 1,2,4,5-tetrazine. wikipedia.orgmdpi.com Of these, 1,2,4,5-tetrazines, also known as s-tetrazines, are the most stable and well-studied. wikipedia.orgmdpi.com

The chemistry of 1,2,4,5-tetrazines is dominated by their electron-deficient nature, which makes them highly reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govresearchgate.net This reactivity is particularly pronounced with strained or electron-rich dienophiles, such as alkenes and alkynes. nih.govnih.gov The IEDDA reaction involving 1,2,4,5-tetrazines has become a cornerstone of bioorthogonal chemistry, a field focused on conducting chemical reactions within living systems without interfering with native biological processes. nih.gov This "tetrazine ligation" is noted for its exceptionally fast reaction kinetics and has been widely applied in cellular labeling, in vivo imaging, and drug delivery. researchgate.netnih.gov

Beyond bioorthogonal applications, 1,2,4,5-tetrazines are significant in materials science and serve as precursors for other nitrogen-containing heterocycles. nih.govmdpi.com They are also investigated as high-energy density materials due to their high nitrogen content, thermal stability, and insensitivity to stimuli like friction or impact. mdpi.com

Structural Characteristics and Theoretical Background of 1,2,4,5-Tetrazine Systems

The 1,2,4,5-tetrazine molecule is characterized by a planar, aromatic six-membered ring. mdpi.com X-ray structural analysis reveals carbon-nitrogen bond lengths of approximately 1.334 Å and nitrogen-nitrogen bond lengths of about 1.321 Å. mdpi.com The high nitrogen content, accounting for nearly 68% of the mass in the unsubstituted ring, profoundly influences its electronic properties and reactivity. mdpi.com The parent compound often appears as a red or violet crystalline solid. mdpi.com

Substituents at the 3- and 6-positions of the tetrazine ring play a crucial role in modulating its properties. Electron-withdrawing groups enhance the tetrazine's reactivity in IEDDA reactions but can also increase its susceptibility to degradation via nucleophilic attack. researchgate.net Conversely, electron-donating groups may decrease reactivity but improve stability. researchgate.net This tunability allows for the rational design of tetrazine derivatives tailored for specific applications. researchgate.net

Table 1: Physicochemical Properties of 1,2,4,5-Tetrazine

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂N₄ nist.gov |

| Molar Mass | 82.0641 g/mol nist.gov |

| Appearance | Pale yellow to white crystalline solid solubilityofthings.com |

| Melting Point | 99 °C (decomposes) |

| Solubility | Limited solubility in water; soluble in non-polar organic solvents like hexane (B92381) and toluene. solubilityofthings.com |

| Structure | Planar, aromatic ring mdpi.com |

Positioning of Imidazole-Substituted Tetrazines within Advanced Chemical Research

The imidazole (B134444) ring is another fundamental five-membered heterocycle that is a constituent of key biological molecules, including the amino acid histidine and purines. jchemrev.com Imidazole derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties. jchemrev.comchemrxiv.org The synthesis of molecules that incorporate both an imidazole and a tetrazine moiety represents a strategic approach to creating novel compounds with potentially synergistic or unique functionalities.

Research into imidazole-substituted tetrazines has led to the development of several important classes of compounds. For instance, imidazotetrazines, which feature a fused imidazole and tetrazine ring system, have been investigated extensively as anticancer agents. mdpi.comillinois.edu These compounds often function as DNA alkylating agents, with their stability and activity being finely tunable through chemical substitution. illinois.edu

The direct linkage of an imidazole ring as a substituent on a tetrazine core, as in 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine, is another area of active investigation. Such compounds are explored for their biological activities, with studies reporting the synthesis of 3-substituted imidazo[1,2-b] mdpi.comnih.govnih.govsolubilityofthings.comtetrazines with antifungal properties. researchgate.net The imidazole group can influence the electronic properties of the tetrazine ring and provide an additional site for biological interactions or further chemical modification.

Table 2: Examples of Research on Substituted Tetrazine Systems

| Tetrazine Derivative Type | Substituents | Area of Research/Application | Reference |

|---|---|---|---|

| Conjugatable Tetrazines | Various conjugatable scaffolds | Bioorthogonal labeling and cell detection | nih.gov |

| Imidazo[1,2-b] mdpi.comnih.govnih.govsolubilityofthings.comtetrazines | Azolyl, aminopyridyl, alkoxyl | Antifungal agents | researchgate.net |

| Imidazo[5,1-d] mdpi.comnih.govmdpi.comsolubilityofthings.comtetrazines | Various C8 substituents | Cancer treatment (Glioblastoma) | illinois.edu |

| Dibenzoic Acid Tetrazine | 4,4'-dibenzoic acid | Construction of Metal-Organic Frameworks (MOFs) | rsc.org |

| Diamino-1,2,4,5-tetrazine | Amino groups | Energetic materials, chemical synthesis | sciencemadness.org |

Scope and Academic Research Focus on this compound

The specific compound, this compound, features a 1H-imidazol-4-yl group attached to the 3-position of the 1,2,4,5-tetrazine ring. nih.gov While extensive, dedicated studies on this exact molecule are not widely published, its academic significance can be inferred from the established roles of its constituent heterocycles.

The primary research focus for this compound would likely be twofold:

Bioorthogonal Chemistry: The unsubstituted 6-position and the inherent reactivity of the 1,2,4,5-tetrazine core make it a candidate for IEDDA reactions. The imidazole substituent's electronic properties would influence the kinetics and stability of the tetrazine, a key consideration for applications in chemical biology. Researchers would likely investigate its reaction rates with various dienophiles and its stability in aqueous, biological media.

Medicinal Chemistry: Given the well-documented biological activities of both imidazole and tetrazine derivatives, this compound is a promising scaffold for drug discovery. jchemrev.comillinois.eduresearchgate.net Research would likely explore its potential as an antifungal, anticancer, or antimicrobial agent. The imidazole moiety provides a hydrogen-bond donor and acceptor, which could facilitate specific interactions with biological targets like enzymes or protein receptors.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrazine |

| 1,2,3,5-Tetrazine |

| 1,2,4,5-Tetrazine |

| Imidazole |

| Histidine |

| 3,6-di-2-pyridyl-1,2,4,5-tetrazine |

| 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C5H4N6 |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)-1,2,4,5-tetrazine |

InChI |

InChI=1S/C5H4N6/c1-4(7-2-6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7) |

InChI Key |

OBYGUUNHZABIFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C2=NN=CN=N2 |

Origin of Product |

United States |

Iii. Chemical Reactivity and Mechanistic Investigations of 3 1h Imidazol 4 Yl 1,2,4,5 Tetrazine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction is a cornerstone of tetrazine chemistry, enabling the formation of various heterocyclic systems. This reaction involves the [4+2] cycloaddition of an electron-deficient diene, in this case, the tetrazine, with an electron-rich dienophile.

The 1,2,4,5-tetrazine (B1199680) ring is an exceptionally electron-deficient heteroaromatic system, a characteristic that makes it a potent diene in IEDDA reactions. nih.govrsc.org This electron deficiency lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, facilitating a favorable frontier molecular orbital (FMO) interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. nih.goveur.nl This interaction is the key electronic factor driving the cycloaddition. The reaction proceeds through a bicyclic intermediate which readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. nih.gov The inherent reactivity of the tetrazine ring allows these cycloadditions to occur under mild conditions, often without the need for a catalyst. enamine.net

Substituents on the 1,2,4,5-tetrazine ring play a crucial role in modulating its reactivity in IEDDA reactions. The electronic nature of the substituent directly impacts the energy of the tetrazine's LUMO. Electron-withdrawing groups enhance the electron-deficient character of the tetrazine ring, lowering its LUMO energy and thereby increasing the reaction rate. nih.goveur.nl Conversely, electron-donating groups can decrease the reactivity.

The 1H-imidazol-4-yl group is an aromatic heterocycle that can exhibit both electron-withdrawing and electron-donating properties depending on the specific reaction conditions and the electronic demands of the reaction. Its precise influence on the reactivity of the tetrazine ring in IEDDA reactions is a subject of ongoing investigation. However, it is established that imidazolyl fragments are more readily substituted by certain nucleophiles compared to other heterocyclic substituents like the 3,5-dimethylpyrazolyl group, suggesting a significant electronic influence on the tetrazine core. researchgate.net The reactivity of substituted tetrazines is not solely governed by FMO interactions; steric effects and distortion energy of the transition state can also play a significant role. nih.gov

A comparative analysis of the reactivity of various substituted tetrazines is presented in the table below:

| Tetrazine Substituent | Dienophile | Reaction Conditions | Observed Reactivity |

| 3,6-diphenyl | Bicyclo[6.1.0]nonyne | Methanol, ambient temp. | Reference rate constant: 3.6 M⁻¹s⁻¹ |

| 3,6-di(pyridin-2-yl) | Norbornenes | Methanol | Faster than diphenyl-substituted tetrazine due to the electron-withdrawing nature of the pyridyl group. |

| 3-methylsulfinyl-6-methylthio | Enamines | 25 °C | Essentially instantaneous reaction. |

This table presents a general overview of substituent effects on tetrazine reactivity based on available literature.

In the case of unsymmetrically substituted tetrazines like 3-(1H-imidazol-4-yl)-1,2,4,5-tetrazine, the IEDDA reaction can potentially yield two different regioisomers. The regiochemical outcome is determined by the electronic and steric influences of the substituents on both the tetrazine and the dienophile. Generally, the reaction is regioselective, often producing a single cycloadduct. nih.gov However, unexpected regioselectivities have been observed in some cases, highlighting the complex interplay of factors governing the reaction pathway. nih.gov

Stereoselectivity becomes a consideration when the dienophile is prochiral or chiral. The approach of the dienophile to the tetrazine ring can be influenced by the steric bulk of the substituents, leading to a preference for one stereoisomer over another.

The kinetics of IEDDA reactions involving tetrazines can be conveniently monitored by UV-vis spectroscopy, following the disappearance of the characteristic color of the tetrazine. nih.gov The reaction rates are highly dependent on the nature of both the tetrazine and the dienophile. As mentioned, electron-withdrawing substituents on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction. nih.goveur.nl Strained dienophiles, such as norbornenes, also exhibit enhanced reactivity. nih.gov

Nucleophilic Reactivity of the Tetrazine System

The electron-deficient nature of the 1,2,4,5-tetrazine ring also makes it susceptible to attack by nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of the 1,2,4,5-tetrazine core. Halogenated tetrazines, for instance, readily undergo substitution with various nucleophiles. enamine.net In the context of this compound, if the other position on the tetrazine ring (the 6-position) bears a suitable leaving group, it can be displaced by a nucleophile.

Studies on related systems have shown that the nature of the substituent on the tetrazine ring influences the ease of nucleophilic substitution. For example, it has been observed that imidazolyl fragments can be more easily displaced by S-nucleophiles than 3,5-dimethylpyrazolyl groups. researchgate.net This suggests that the 1H-imidazol-4-yl group can act as a leaving group in the presence of a strong nucleophile. Conversely, the imidazole (B134444) ring itself can be the site of nucleophilic attack under certain conditions. The reactivity is also influenced by the nature of the attacking nucleophile, with stronger nucleophiles generally favoring substitution. researchgate.net In some instances, instead of substitution, nucleophilic attack can occur at a nitrogen atom of the tetrazine ring, leading to ring-opening and rearrangement products. nih.gov

| Nucleophile | Substituted Tetrazine | Reaction Conditions | Outcome |

| S-nucleophiles | 3,6-di(imidazolyl)-1,2,4,5-tetrazine | - | Imidazolyl group is substituted. researchgate.net |

| N-nucleophiles | 3-(3,5-dimethylpyrazolyl)-substituted tetrazine | - | 3,5-dimethylpyrazolyl group can be substituted. researchgate.net |

| CH-active compounds | Triazolo[1,5-b] nih.govresearchgate.netnih.govresearchgate.nettetrazines | - | Attack on nitrogen followed by ring-opening and closure. nih.gov |

This table illustrates the general reactivity of substituted tetrazines with various nucleophiles.

Reactions with Various Nucleophiles (e.g., S-nucleophiles, N-nucleophiles)

The 1,2,4,5-tetrazine ring is exceptionally electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). In the context of 3,6-di(azolyl)-1,2,4,5-tetrazines, research has shown that the imidazolyl group can act as a leaving group in the presence of strong nucleophiles.

S-Nucleophiles: Studies on the reactions of 3,6-diazolyl-1,2,4,5-tetrazines with sulfur-based nucleophiles, such as thiols, have demonstrated that the imidazolyl fragment is more readily substituted compared to other azolyl groups like 3,5-dimethylpyrazolyl. researchgate.net These reactions can lead to either mono- or di-substituted products, where one or both heterocyclic groups on the tetrazine core are replaced by the thiolate. However, the high electrophilicity of the tetrazine ring can also lead to side reactions, such as the formation of dihydrotetrazines and disulfides through redox processes. researchgate.net The reaction of a 3-(imidazolyl)-1,2,4,5-tetrazine derivative with thioglycolic acid, for instance, has been observed to proceed to the disubstituted product even without basic catalysis. researchgate.net

N-Nucleophiles: The substitution of azolyl groups on the tetrazine ring can also be achieved with nitrogen-based nucleophiles. Following an initial substitution with an S-nucleophile, the remaining azolyl group can be displaced by an N-nucleophile. For example, a 3-(alkylthio)-6-(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine was shown to react with cytisine (B100878), an N-nucleophile, to yield a product where the pyrazolyl group was substituted by the cytisine moiety. researchgate.net Stronger nucleophiles like hydrazine (B178648) can readily replace an alkylthio group from a 3,6-bis(alkylthio)-1,2,4,5-tetrazine. researchgate.net This indicates that the imidazolyl group in the parent compound would also be susceptible to displacement by sufficiently potent N-nucleophiles.

Table 1: Summary of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reactivity Notes | Products |

|---|---|---|---|

| S-Nucleophiles | Thiols (R-SH) | Imidazolyl group is a competent leaving group, more easily displaced than a pyrazolyl group. researchgate.net | Mono- and di-substituted tetrazines. researchgate.net |

| N-Nucleophiles | Cytisine, Hydrazine | Can substitute remaining azolyl or alkylthio groups. researchgate.net | Further substituted tetrazine derivatives. researchgate.net |

Electrophilic Reactivity of the Imidazole Moiety

The imidazole ring is generally susceptible to electrophilic attack, typically at the C4 and C5 positions, as these positions are electron-rich. globalresearchonline.net However, in this compound, the imidazole ring is directly attached to a strongly electron-withdrawing 1,2,4,5-tetrazine ring. This has a profound deactivating effect on the imidazole moiety, significantly reducing its nucleophilicity and its susceptibility to electrophilic substitution reactions.

The tetrazine ring diminishes the electron density of the attached imidazole ring, making electrophilic attack much less favorable than in simple, unsubstituted imidazoles. globalresearchonline.netthieme-connect.de Consequently, reactions such as nitration or halogenation on the imidazole portion of the molecule would require harsh conditions, if they proceed at all, and may be complicated by the reactivity of the tetrazine ring itself. The basicity of the imidazole's pyridine-type nitrogen (N3) is also reduced due to the electron-withdrawing effect of the tetrazine. thieme-connect.de

Redox Properties and Electron Transfer Processes

The redox behavior of this compound is dominated by the 1,2,4,5-tetrazine core, which is known for its high electron affinity and its ability to undergo reversible reduction. researchgate.net The substitution pattern on the tetrazine ring plays a crucial role in tuning its redox potential.

Theoretical and experimental studies have shown a strong correlation between the redox potentials of 1,2,4,5-tetrazines and the electronic nature of their substituents. nih.gov Electron-withdrawing groups, such as the imidazole ring (which is rendered electron-withdrawing by protonation or by its own π-deficient character relative to phenyl groups), are expected to raise the reduction potential, making the molecule easier to reduce. Conversely, electron-donating groups lower the reduction potential. nih.gov This tunability makes tetrazine derivatives interesting for applications in materials science, such as organic electrode materials. nih.gov

The high electron affinity of the 1,2,4,5-tetrazine ring allows it to act as an electron acceptor in electron transfer processes. researchgate.netnih.gov For example, 1,2,4,5-tetrazine has a calculated electron affinity that is high enough to allow it to accept an electron from a superoxide (B77818) radical anion. nih.gov This highlights the potent oxidizing nature of the tetrazine core within the molecule.

The one-electron reduction of 1,2,4,5-tetrazine derivatives leads to the formation of corresponding radical anions. rsc.org These processes have been studied using techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy.

Cyclic voltammetry studies on various 3,6-disubstituted-1,2,4,5-tetrazines have shown that they undergo reversible one-electron reduction, confirming the stability of the formed radical anion on the timescale of the experiment. rsc.org The stability of the radical anion is a characteristic feature of the tetrazine ring system. ESR studies of these radical anions reveal significant hyperfine coupling to the four nitrogen nuclei of the tetrazine ring, indicating that the unpaired electron is delocalized over the entire tetrazine core. rsc.org The substituent, in this case, the 1H-imidazol-4-yl group, would influence the precise distribution of spin density and the stability of this radical anion. The electron-withdrawing nature of the substituent would help to stabilize the negative charge of the radical anion.

Iv. Spectroscopic and Structural Elucidation of 3 1h Imidazol 4 Yl 1,2,4,5 Tetrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazolyl-tetrazine derivatives. Analysis of ¹H and ¹³C NMR spectra, often complemented by advanced 2D NMR experiments, allows for the complete assignment of all proton and carbon signals within the molecule.

The ¹H NMR spectra of 3-(1H-imidazol-4-yl)-1,2,4,5-tetrazine derivatives display characteristic signals for both the imidazole (B134444) and tetrazine rings. The proton on the tetrazine ring (H-6) typically appears as a singlet at a significantly downfield chemical shift, often above 10.0 ppm, due to the electron-deficient nature of the heterocycle. For example, the tetrazine proton in (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (B1456725) hydrochloride is observed at 10.43 ppm. nih.gov Similarly, a derivative featuring an iodo-substituted benzyl (B1604629) group attached to the tetrazine ring shows the tetrazine proton at 10.30 ppm. nih.gov

The protons of the imidazole ring also exhibit distinct chemical shifts. The Cɛ¹-H proton (often labeled H-2 of the imidazole ring) and the Cδ²-H proton (H-5 of the imidazole ring) are particularly informative. Their chemical shifts can be sensitive to pH, reflecting the protonation state of the imidazole ring. nih.gov In substituted derivatives, the aromatic protons on phenyl groups attached to the tetrazine core show expected splitting patterns, such as doublets for para-substituted rings. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazolyl-Tetrazine Derivatives and Related Structures

| Compound/Fragment | Proton | Solvent | Chemical Shift (ppm) | Multiplicity | J (Hz) | Citation |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine HCl | Tetrazine H | D₂O | 10.43 | s | - | nih.gov |

| Phenyl H | D₂O | 8.54 | d | 8.0 | nih.gov | |

| Phenyl H | D₂O | 7.75 | d | 8.0 | nih.gov | |

| Methylene CH₂ | D₂O | 4.37 | s | - | nih.gov | |

| 3-Iodo-5-(1,2,4,5-tetrazin-3-yl)benzyl derivative | Tetrazine H | MeOD | 10.30 | s | - | nih.gov |

| Benzyl H | MeOD | 8.87, 8.64, 8.14 | s | - | nih.gov | |

| Methylene CH₂ | MeOD | 4.45 | s | - | nih.gov | |

| 4-(6-(Pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | Phenyl H | DMSO-d₆ | 8.64, 8.19 | d | 8.5 | nih.gov |

| Pyrimidine H | DMSO-d₆ | 9.14, 7.78 | d, t | 5.0 | nih.gov |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Chemical shifts are dependent on the specific derivative and solvent used.

¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbon atoms of the 1,2,4,5-tetrazine (B1199680) ring are highly deshielded and appear at very low field. nih.govnih.gov Typically, tetrazine ring carbons are found in the range of 158 to 174 ppm. nih.govnih.govnih.gov For instance, in a series of aryl-substituted 1,2,3,5-tetrazines, the tetrazine carbons adjacent to aryl groups resonate between 162.1 and 164.6 ppm, while those next to alkyl groups are even further downfield at 170.2-173.7 ppm. nih.gov In 3,6-bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine, the s-tetrazine carbon signal is observed around 169 ppm. nih.gov The carbons of the imidazole ring and any other substituents appear at more conventional chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Imidazolyl-Tetrazine Derivatives

| Compound/Fragment | Carbon | Solvent | Chemical Shift (ppm) | Citation |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | Tetrazine C-3 | D₂O | 160.39 | nih.gov |

| Tetrazine C-6 | D₂O | 169.11 | nih.gov | |

| Phenyl C (ipso to tetrazine) | D₂O | 134.95 | nih.gov | |

| 3-Iodo-5-(1,2,4,5-tetrazin-3-yl)benzyl derivative | Tetrazine C | MeOD | 164.7, 158.2 | nih.gov |

| Benzyl C | MeOD | 143.7, 137.7, 134.6, 134.0, 129.6 | nih.gov | |

| 4-(6-(Pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | Tetrazine C | DMSO-d₆ | 163.64, 163.36 | nih.gov |

| Carboxyl C | DMSO-d₆ | 167.15 | nih.gov |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of synthesized imidazolyl-tetrazine derivatives. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unequivocal confirmation of the molecular formula. nih.govnih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. chemguide.co.uk Nitrogen-rich heterocycles like tetrazines undergo characteristic fragmentation pathways. nih.govnih.gov A common fragmentation process for protonated 1,2,3-thiadiazoles, which can be analogous to tetrazines, is the loss of a neutral nitrogen molecule (N₂). nih.gov The molecular ions are often unstable and can break apart into smaller, stable charged fragments and uncharged radicals. chemguide.co.uk The analysis of these fragments helps to piece together the structure of the parent molecule. For example, in ketones, stable acylium ions ([RCO]⁺) are often observed, and for substituted alkanes, the formation of more stable secondary or tertiary carbocations is favored. chemguide.co.uk This principle of forming stable fragment ions governs the fragmentation pathways of complex molecules like imidazolyl-tetrazines.

Infrared (IR) and UV-Visible Spectroscopy for Characteristic Vibrational and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of molecules, respectively, providing characteristic spectral fingerprints for imidazolyl-tetrazine compounds.

IR spectroscopy is used to identify characteristic functional groups. The spectra of tetrazine derivatives show distinctive bands corresponding to the vibrations of the heterocyclic ring system. For instance, new tetrazine derivatives attached to a benzothiazole (B30560) moiety exhibit characteristic bands for the tetrazine group at 1370 cm⁻¹ and 889 cm⁻¹. up.ac.za Other typical vibrations include C-H stretching of the aromatic rings and N-H stretching from the imidazole moiety.

UV-Visible spectroscopy is particularly informative for 1,2,4,5-tetrazines due to their unique electronic structure. These compounds possess a characteristic low-energy n→π electronic transition, which is responsible for their intense color, typically ranging from pink to red or purple. nih.gov The UV-Vis spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz), for example, shows a strong absorption band in the visible region. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the substituents on the tetrazine ring and the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of tetrazine derivatives have confirmed the planarity of the aromatic 1,2,4,5-tetrazine ring. However, reduced forms like 1,6-dihydro-1,2,4,5-tetrazines can adopt non-planar conformations, such as an unsymmetrical boat conformation. researchgate.net X-ray analysis of an imidazo[1,2-b] nih.govnih.govnih.govresearchgate.nettetrazine derivative revealed that the dihetarylamine fragment is nearly planar, with C-N bond lengths that suggest strong conjugation between the amino group and both heterocyclic rings. researchgate.net

Crystal structure analysis also elucidates how molecules pack in the crystal lattice, identifying key intermolecular forces like hydrogen bonding. For example, hydrogen bonds involving the imidazole N-H can play a crucial role in orienting the molecule within a protein active site or in forming specific packing arrangements in a crystal. nih.gov These detailed structural data are invaluable for understanding the molecule's properties and for rational drug design.

Molecular Geometry and Conformation of the Imidazolyl-Tetrazine Unit

The molecular geometry of the imidazolyl-tetrazine framework is expected to be largely planar. This is a common feature in linked aromatic heterocyclic systems, where planarity is favored by the delocalization of π-electrons across the rings.

In a study of a related substituted imidazo[1,2-b] nih.govnih.govresearchgate.netnih.govtetrazine derivative, X-ray diffraction data revealed that the dihetarylamine fragment is planar to within 0.042 Å. researchgate.net The bond lengths within this fragment suggest significant electronic communication between the heterocyclic rings. For instance, the measured carbon-nitrogen bond distances in the Ar—NH fragment were found to be only slightly longer than typical C—N heteroaromatic bonds, indicating strong conjugation. researchgate.net This conjugation contributes to the conformational rigidity of the dihetarylamine fragment. researchgate.net

For the this compound molecule, the imidazole and tetrazine rings are connected by a single C-C bond. The degree of planarity between the two rings is determined by the rotational barrier around this bond. It is anticipated that a conformation approaching coplanarity would be energetically favorable to maximize π-system overlap. In a crystal structure of 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate, the dihedral angles between the central imidazole ring and the two attached tetrazole rings are small, at 3.5 (2)° and 3.0 (2)°, indicating a nearly coplanar arrangement. nih.gov

Quantum-chemical calculations and X-ray analysis of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals have also shed light on the conformational possibilities of such linked heterocyclic systems. nih.gov These studies help in understanding the energetic parameters of different conformations.

Table 1: Selected Bond Distances in a Related Imidazo[1,2-b] nih.govnih.govresearchgate.netnih.govtetrazine Derivative

| Bond | Bond Length (Å) |

| C(6)—N(7) | 1.337 |

| N(6)—C(3) | 1.365 |

| N(6)—C(4) | 1.385 |

Data sourced from a study on a substituted imidazo[1,2-b] nih.govnih.govresearchgate.netnih.govtetrazine derivative. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of imidazolyl-tetrazine derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding. The presence of both hydrogen bond donors (the N-H group of the imidazole ring) and acceptors (the nitrogen atoms of both the imidazole and tetrazine rings) in this compound suggests that hydrogen bonding will be a dominant feature in its solid-state structure.

In the crystal structure of a substituted imidazo[1,2-b] nih.govnih.govresearchgate.netnih.govtetrazine, molecules are packed in bands where intermolecular interactions occur through asymmetric dimeric hydrogen bonds of the N-H···N type. researchgate.net These bonds involve both the NH groups and the nitrogen atoms in the heterocycles that are ortho to the NH groups. researchgate.net

Similarly, studies on other imidazole-containing compounds, such as 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, reveal extensive networks of O—H···N, C—H···O, and C—H···Cl hydrogen bonds, which, along with C—H···π interactions, create a three-dimensional supramolecular assembly. researchgate.net In the case of 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate, a three-dimensional network is formed through intermolecular O—H···N, N—H···O, and N—H···N hydrogen bonds. nih.gov An intramolecular N—H···N hydrogen bond is also observed in this structure. nih.gov

For this compound, it is highly probable that the crystal packing will feature chains or sheets of molecules linked by N-H···N hydrogen bonds between the imidazole N-H of one molecule and a nitrogen atom of the tetrazine or imidazole ring of a neighboring molecule.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Imidazole N-H | Tetrazine Nitrogen | Intermolecular Hydrogen Bond |

| Imidazole N-H | Imidazole Nitrogen (of another molecule) | Intermolecular Hydrogen Bond |

V. Theoretical and Computational Chemistry Studies of 3 1h Imidazol 4 Yl 1,2,4,5 Tetrazine

Quantum Chemical Calculations (e.g., DFT, ab initio)researchgate.netnih.gov

Quantum chemical calculations are fundamental to the theoretical investigation of imidazolyl-tetrazine systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic properties of these molecules. nih.gov DFT, with functionals like B3LYP, combined with basis sets such as 6-311++G(d,p) or 6-31G**, is frequently used to optimize molecular geometries and predict a wide range of properties. researchgate.netnih.govirjweb.com These calculations provide the foundation for more advanced analyses, including electronic structure, reaction mechanisms, and spectroscopic parameters. youtube.com The choice of functional and basis set is crucial, as it determines the accuracy and computational cost of the calculations. youtube.com For molecules containing metals, effective core potentials are often used to reduce computation time by treating core electrons as a standardized potential. youtube.com

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)researchgate.net

The electronic structure of 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine is a key determinant of its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.govirjweb.com Conversely, a large gap implies higher kinetic stability and lower chemical reactivity. irjweb.com In the context of the inverse-electron-demand Diels-Alder (IEDDA) reaction, the low-lying LUMO of the tetrazine ring is crucial for its interaction with the HOMO of a dienophile. nih.gov Computational studies on related imidazole (B134444) and tetrazine derivatives provide insight into the expected electronic properties of the target compound.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Related Heterocyclic Compounds

| Compound/System | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Imidazole Derivative | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Triazine-Benzimidazole Derivative | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Various s-Tetrazine Derivatives | Theoretical Calculations | - | ~-3.0 to -3.5 | - | researchgate.net |

Aromaticity Assessment of the Constituent Heterocycles

Both the imidazole and 1,2,4,5-tetrazine (B1199680) rings that constitute the target molecule are aromatic. Imidazole is a five-membered heterocyclic compound that fulfills Hückel's criteria for aromaticity, possessing a planar ring with six delocalized π-electrons. youtube.comnih.gov This aromatic character is fundamental to its role in important biological molecules like histamine. youtube.com

Reaction Mechanism Elucidation and Transition State Analysis (e.g., for IEDDA)nih.gov

Computational chemistry is a powerful tool for elucidating reaction mechanisms and analyzing the transition states of chemical reactions. For this compound, a key reaction of interest is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govenamine.net In this reaction, the electron-deficient 1,2,4,5-tetrazine ring acts as the diene, reacting rapidly with an electron-rich dienophile, such as a strained alkene. researchgate.netnih.gov

The mechanism typically proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to expel nitrogen gas (N₂), resulting in a dihydropyridazine (B8628806) that can be oxidized to a pyridazine (B1198779). researchgate.netnih.gov Theoretical studies, often using DFT, can model this reaction pathway, calculate the activation energies, and characterize the geometry of the transition states. units.itresearchgate.net These calculations help in understanding the kinetics and selectivity of the IEDDA reaction, which is widely used in bioorthogonal chemistry for applications like bioconjugation. enamine.netunits.it The mechanism can be either concerted or stepwise, potentially involving a zwitterionic intermediate, depending on the specific reactants and reaction conditions. units.it

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govresearchgate.net

The calculated vibrational spectra provide a theoretical fingerprint of the molecule, with specific peaks corresponding to the stretching and bending modes of its functional groups. researchgate.net For instance, in related heterocyclic systems, the presence of the 4H-1,2,4-triazole ring is confirmed by NMR signals above 140 ppm, while the s-tetrazine ring shows signals above 160 ppm. mdpi.com Similarly, calculated IR assignments for imidazole derivatives show good agreement with experimental spectra. researchgate.netresearchgate.net These predictive capabilities are invaluable for characterizing novel compounds.

Theoretical Studies on Compound Stability and Energetic Properties (e.g., Heat of Formation)mdpi.comnih.gov

The stability and energetic properties of this compound can be extensively studied using computational methods. The 1,2,4,5-tetrazine core is a well-known structural motif in high-energy density materials (HEDMs) due to its high nitrogen content and large positive heat of formation (HOF). mdpi.comresearchgate.netnih.gov A high HOF indicates a large amount of energy stored in the chemical bonds of a molecule, which is released upon decomposition.

DFT calculations are employed to predict key energetic properties, including:

Heat of Formation (HOF): A crucial parameter for evaluating the energy content of a material. researchgate.netnih.gov

Density (ρ): Another important factor in determining detonation performance.

Detonation Velocity (D) and Pressure (P): These are performance indicators for energetic materials. nih.govresearchgate.net

Studies on related energetic materials based on tetrazine and triazole rings show that substituents can significantly tune these properties. researchgate.netnih.gov For instance, the introduction of nitro (-NO₂) or azido (B1232118) (-N₃) groups can substantially increase the heat of formation and detonation performance. researchgate.netnih.gov Computational screening allows for the rational design of new energetic materials with a desirable balance of performance and stability. researchgate.netresearchgate.net

Table 2: Predicted Energetic Properties of Asymmetrically Substituted Tetrazine-Based Compounds

| Compound | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Source |

|---|---|---|---|---|

| HTATz | 623 | 8100 | - | nih.gov |

| HTATz·N₂H₄ | 669 | 8500 | - | nih.gov |

| 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazinium perchlorate | - | > TNT | - | nih.gov |

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | - | 7757 | 25.7 | nih.gov |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Imidazolyl-Tetrazine Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., thermodynamic, electronic, topological) and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.govnih.gov

For imidazolyl-tetrazine systems, QSAR/QSPR studies could be developed to predict a range of properties, from anticancer activity to energetic performance. For example, QSAR studies have been successfully applied to:

Imidazole-containing compounds to predict their activity as farnesyltransferase inhibitors for anticancer therapy, indicating that molecular volume, shape, and polarity are important descriptors. nih.gov

4-Imidazolyl-1,4-dihydropyridines as calcium channel blockers. nih.gov

researchgate.netirjweb.comresearchgate.nettriazolo[4,3-b] researchgate.netirjweb.comunits.itresearchgate.nettetrazine derivatives to model their antitumor activity. researchgate.net

These studies demonstrate the potential for developing robust QSAR/QSPR models for this compound and its derivatives to guide the synthesis of new compounds with optimized properties for specific applications.

Vi. Coordination Chemistry and Supramolecular Assemblies of 3 1h Imidazol 4 Yl 1,2,4,5 Tetrazine

Ligand Design Principles Incorporating Imidazolyl-Tetrazine Units

The design of ligands incorporating both imidazolyl and tetrazine moieties is driven by the desire to create multifunctional molecules with tunable electronic properties and versatile coordination capabilities. Imidazole (B134444) and its derivatives are well-established building blocks in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions and to participate in hydrogen bonding. researchgate.netrsc.org The imidazole ring offers a readily available N-donor site for metal coordination and its N-H proton can act as a hydrogen-bond donor, facilitating the formation of extended supramolecular networks. researchgate.net

The 1,2,4,5-tetrazine (B1199680) ring, on the other hand, is a nitrogen-rich heterocycle known for its electron-deficient character. researchgate.net This feature makes it an interesting component in ligand design for several reasons. It can influence the electronic properties of the resulting metal complexes and can participate in non-covalent interactions like π-stacking. Furthermore, the nitrogen atoms of the tetrazine ring can also act as coordination sites for metal ions. researchgate.net

By combining these two heterocyclic units, ligands like 3-(1H-imidazol-4-yl)-1,2,4,5-tetrazine are created. These are "multimodal" ligands, offering multiple, distinct types of donor sites. nih.gov This combination allows for the construction of complex architectures, including coordination polymers and metal-organic frameworks (MOFs), where the interplay between the different coordination preferences of the imidazole and tetrazine nitrogens can lead to novel topologies and properties. mdpi.comresearchgate.netmdpi.com The strategic selection of metal ions and reaction conditions can favor coordination to one heterocycle over the other, or bridging between metal centers, offering a pathway to control the final structure and dimensionality of the assembly. rsc.org

Coordination Modes of the Tetrazine and Imidazole Nitrogen Atoms

The this compound ligand possesses multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the four nitrogen atoms of the tetrazine ring. This versatility allows for a variety of coordination modes, which are influenced by factors such as the metal ion's coordination geometry preference, the solvent system, and the presence of counter-anions.

Imidazole Coordination: The imidazole moiety typically coordinates to metal ions through the pyridinic nitrogen atom (N3). This is a very common binding mode for imidazole-containing ligands. researchgate.netekb.eg In cases where the ligand is deprotonated, it can act as an imidazolate bridge between two metal centers.

Tetrazine Coordination: The 1,2,4,5-tetrazine ring can coordinate to metal ions in several ways. It can act as a monodentate ligand through one of its nitrogen atoms or as a bidentate chelating ligand using two adjacent nitrogen atoms (N1 and N2). More commonly, it functions as a bridging ligand, linking two or more metal centers. For instance, in ligands like 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine, the tetrazine unit, along with the pyrazine (B50134) donors, facilitates the formation of extended frameworks by bridging multiple metal ions. nih.govrsc.org

Bridging and Multimodality: The most significant feature of imidazolyl-tetrazine ligands is their ability to act as bridging or multimodal linkers. The ligand can bridge metal centers using a nitrogen from the imidazole and a nitrogen from the tetrazine, or it can chelate a metal ion through one functional group while another part of the ligand binds to an adjacent metal. This capacity is fundamental to the construction of coordination polymers and MOFs. In some documented systems involving related tetrazine-based ligands, the molecule adopts a trans-arrangement when bridging two metal centers. nih.gov

The specific coordination mode adopted in a given complex is typically elucidated through single-crystal X-ray diffraction, which provides precise information on bond lengths and angles between the ligand's nitrogen atoms and the metal center.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is generally achieved through self-assembly methods. These often involve solvothermal or hydrothermal techniques, where the ligand and a metal salt are heated in a suitable solvent, or through slow diffusion methods at room temperature. The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

A variety of transition metal complexes incorporating ligands with imidazole and tetrazole (an analogue of tetrazine) functionalities have been synthesized and structurally characterized. mdpi.com These studies demonstrate the versatility of N-heterocyclic ligands in forming diverse structures. For instance, complexes with Zn(II), Mn(II), Fe(II), and Cd(II) have been reported with a related ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid, resulting in structures ranging from discrete mononuclear complexes to 1D and 2D polymers. mdpi.com

In the context of tetrazine-based ligands, cobalt and cadmium coordination polymers have been formed with 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine, showcasing complex three-dimensional frameworks. rsc.org Similarly, copper(II) complexes with 5-(1-methylhydrazinyl)-1H-tetrazole have been synthesized, revealing structures from monomers and dimers to coordination polymers. nih.gov The synthesis of these materials is often achieved by reacting the ligand with the corresponding metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent like ethanol (B145695) or methanol, sometimes under reflux conditions. nih.gov

Table 1: Examples of Transition Metal Complexes with Related N-Heterocyclic Ligands

| Metal Ion | Ligand | Dimensionality | Synthesis Method | Reference |

| Zn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 0D (mononuclear) | Solution | mdpi.com |

| Mn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 0D (mononuclear) | Solution | mdpi.com |

| Cd(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 1D | Diffusion | mdpi.com |

| Co(II) | 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine | 3D | Not specified | rsc.org |

| Cu(II) | 5-(1-methylhydrazinyl)-1H-tetrazole | 0D, 1D, 2D | Not specified | nih.gov |

This table presents examples with structurally similar ligands to illustrate the coordination potential.

The coordination chemistry of imidazolyl-tetrazine ligands with main group metals is a less explored area compared to transition metals. However, studies on related N-heterocyclic ligands provide insights into the potential for forming such complexes. For example, the reactions of acylpyrazolone ligands, which are also N,O-donor ligands, with main group elements have been described, yielding a variety of coordination complexes. nih.gov Similarly, the ligand tris(2-pyridylmethyl)amine (B178826) has been shown to form complexes with Group I and II metal salts, with the stoichiometry of the complex being predictable based on the ionic radius of the metal ion. rsc.org These findings suggest that this compound could also form stable complexes with main group metals, likely through coordination with the nitrogen atoms of the imidazole and/or tetrazine rings. The synthesis would typically involve the reaction of the ligand with a main group metal salt, such as an alkali or alkaline earth metal halide or nitrate, in a suitable solvent.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. researchgate.netmdpi.com The ability of this compound to act as a multimodal bridging ligand makes it an excellent candidate for the construction of such materials. rsc.orgmdpi.com

The formation of CPs and MOFs is a self-assembly process where the final topology is dictated by the coordination preferences of the metal ion, the geometry and connectivity of the ligand, and the reaction conditions. Ligands containing both imidazole and tetrazine (or the analogous tetrazole) units can bridge metal centers in various ways, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.comrsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or framework. The porous nature of some MOFs and the cavities within certain macrocyclic coordination complexes make them ideal hosts. While specific host-guest studies on complexes of this compound are not extensively detailed in the provided search results, the principles can be inferred from related systems.

MOFs constructed from imidazolyl-tetrazine type ligands can exhibit porosity, allowing small molecules or ions to enter and bind within their channels or cages. The chemical nature of the framework—both the metal centers and the organic linkers—determines the selectivity of the host for particular guests. For example, the electron-deficient character of the tetrazine ring could lead to favorable interactions with electron-rich guest molecules.

In discrete molecular complexes, such as metallacyclic structures, the central cavity can also accommodate guest molecules. The formation of such host-guest complexes can often be detected by techniques like NMR spectroscopy, where shifts in the proton signals of both the host and guest indicate their interaction. nih.gov The binding strength of these interactions can also be quantified to determine the stability of the host-guest system. nih.gov This area of research is significant for applications in sensing, molecular transport, and controlled release.

Vii. Applications of 3 1h Imidazol 4 Yl 1,2,4,5 Tetrazine in Advanced Materials and Chemical Biology

Development as High Energy Density Materials (HEDMs)

The quest for new high energy density materials (HEDMs) that offer superior performance and enhanced safety profiles is a continuous effort in materials science. Nitrogen-rich heterocyclic compounds are at the forefront of this research, and the structure of 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine aligns well with the fundamental principles governing the design of HEDMs. mdpi.comresearchgate.net

The design of effective HEDMs is guided by several key principles, many of which are embodied by nitrogen-rich structures. A primary goal is to maximize the heat of formation, as a high positive heat of formation indicates a large amount of chemical energy stored within the molecule. researchgate.net This is often achieved by increasing the nitrogen content of the compound; molecules rich in N-N and C-N bonds, such as tetrazines and imidazoles, tend to have high heats of formation. researchgate.net

Upon decomposition, these compounds release their stored energy, ideally forming thermodynamically stable and environmentally benign products like dinitrogen (N₂) gas. The formation of the strong triple bond in N₂ gas is a major driving force for the energy release. researchgate.net Another critical factor is density; higher density allows for more energy to be packed into a smaller volume. Strategies to increase density include creating fused ring systems and introducing specific functional groups that promote efficient crystal packing through interactions like hydrogen bonding and π-π stacking. nih.govrsc.org Furthermore, balancing high energy content with thermal stability and low sensitivity to impact or friction is a crucial challenge, often addressed by creating robust, stable molecular frameworks. rsc.orgrsc.org

Modern HEDM research relies heavily on computational chemistry to predict the performance of new compounds before their synthesis, saving significant time and resources. Methods like Density Functional Theory (DFT) are used to calculate key properties such as the heat of formation and density. nih.govrsc.org These values are then used in specialized software, such as EXPLO5, to estimate detonation parameters, including detonation velocity (Dᵥ) and detonation pressure (P). rsc.org These parameters provide a direct measure of the material's explosive power.

| Compound | Density (g cm⁻³) | Detonation Velocity (Dᵥ) (m s⁻¹) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| H₃NANP-5T | 1.80 | 8846 | 33.2 |

| Ammonium Salt of H₃NANP-5T | 1.82 | 9414 | 34.5 |

| Hydrazinium Salt of H₃NANP-5T | 1.81 | 9088 | 33.9 |

| RDX (Reference) | 1.80 | 8795 | 34.9 |

Role in Bioorthogonal Chemistry and Chemical Biology Tools

The 1,2,4,5-tetrazine (B1199680) ring is a cornerstone of bioorthogonal chemistry, a class of chemical reactions that can occur in living systems without interfering with native biological processes. nih.govresearchgate.net This capability allows for the precise chemical modification of biomolecules in their natural environment.

The primary bioorthogonal reaction involving 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. sigmaaldrich.comnih.gov In this reaction, the electron-deficient tetrazine (the diene) reacts with an electron-rich or, more commonly, a strained alkene or alkyne (the dienophile), such as trans-cyclooctene (B1233481) (TCO). researchgate.net This reaction is exceptionally fast and proceeds without the need for toxic catalysts, making it ideal for use in complex biological media. researchgate.netnih.gov This strategy is widely used in non-clinical research to label and track biomolecules, assemble molecular probes, and construct complex biological tools. sigmaaldrich.comacs.org The conjugation is specific and efficient, enabling the covalent linking of a tetrazine-modified molecule to a dienophile-tagged target. nih.gov

| Feature | Description | Significance in Research |

|---|---|---|

| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) sigmaaldrich.com | Highly selective cycloaddition between an electron-poor diene (tetrazine) and a strained dienophile. researchgate.net |

| Kinetics | Extremely rapid reaction rates (up to 10⁶ M⁻¹s⁻¹) researchgate.net | Allows for labeling at very low, non-perturbing concentrations of reagents. harvard.edu |

| Biocompatibility | Catalyst-free; reactants and products are generally non-toxic to cells. researchgate.netnih.gov | Enables chemical reactions to be performed in live cells and organisms. nih.gov |

| Products | Stable covalent linkage with the release of dinitrogen (N₂) gas. researchgate.net | Forms a permanent and stable connection between the two molecular partners. |

A particularly powerful application of tetrazine chemistry is in the development of "turn-on" fluorescent probes for biological imaging. rsc.org The mechanistic principle relies on the ability of the tetrazine ring to act as an efficient fluorescence quencher. harvard.edunih.gov A fluorophore is chemically linked to the tetrazine, but its fluorescence is suppressed, often through a process called Photoinduced Electron Transfer (PET), where the electron-deficient tetrazine quenches the excited state of the fluorophore. harvard.edu

When this probe reacts with its target dienophile via the iEDDA reaction, the tetrazine ring is consumed and converted into a dihydropyrazine. harvard.edu This chemical transformation eliminates the quencher, thereby restoring the fluorophore's emission and "turning on" a bright fluorescent signal precisely at the site of the reaction. nih.gov This mechanism provides an exceptionally high signal-to-background ratio, as the unreacted probe remains dark, allowing for sensitive and specific imaging of molecules and processes within living cells. harvard.edunih.gov

Utilization in Photo- and Electroactive Materials

Beyond bio-imaging, the distinct electronic properties of the 1,2,4,5-tetrazine core make it a valuable component in the design of novel photo- and electroactive materials. rsc.org The presence of four electronegative nitrogen atoms in the aromatic ring makes 1,2,4,5-tetrazine a strong electron acceptor with a low-lying lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

This electron-deficient character is highly sought after in materials science for creating organic electronic devices. rsc.org When tetrazine units are incorporated into conjugated polymers, for example, by linking them with electron-rich units (donors) like thiophenes, they can form donor-acceptor systems. researchgate.net Such systems often exhibit tunable optical and electronic properties, including narrow band gaps, which are beneficial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netrsc.org The combination of an electron-deficient tetrazine with an electron-rich imidazole (B134444) in this compound suggests inherent potential for creating intramolecular donor-acceptor characteristics, a foundational concept for the development of advanced functional materials.

Photophysical Properties and Luminescence Mechanisms

The photophysical behavior of 1,2,4,5-tetrazine derivatives is a key area of research, with many compounds exhibiting intense coloration and, in some cases, fluorescence. researchgate.net These properties are intrinsically linked to the weak, and formally forbidden, n→π* electronic transitions within the tetrazine ring. researchgate.net While specific experimental data for this compound is not extensively detailed in the reviewed literature, the general principles governing the photophysics of substituted tetrazines provide a strong framework for understanding its likely characteristics.

The fluorescence of tetrazines is highly dependent on the nature of the substituents at the 3 and 6 positions. nih.gov The parent 1,2,4,5-tetrazine molecule itself is only weakly emissive. nih.gov However, appropriate substitution can enhance the fluorescence quantum yield. mdpi.com The luminescence mechanism in fluorescent tetrazines often involves competition between radiative decay from the first singlet excited state (S1, of nπ* character) and non-radiative decay pathways, such as intersystem crossing to the triplet manifold. nih.govmdpi.com Studies on various tetrazine derivatives have shown that resonance energy transfer can be a primary mechanism for fluorescence quenching. nih.gov

The imidazole substituent in this compound is expected to modulate these photophysical properties. The electron-donating or -withdrawing character of the imidazole ring, influenced by its protonation state or coordination, could tune the energy levels of the frontier molecular orbitals, thereby shifting the absorption and emission wavelengths.

Table 1: Comparative Photophysical Data of Selected 1,2,4,5-Tetrazine Derivatives

| Compound/Derivative Class | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Key Findings | Reference |

| Alkoxy-substituted tetrazines | ~520 | ~535 | ~15 | Moderate to High | Intersystem crossing is a significant competing decay pathway. | nih.gov |

| 3-Chloro-6-alkoxytetrazines | Not specified | Not specified | Not specified | Higher than 3,6-dialkoxy derivatives | Lower rate of intersystem crossing leads to higher fluorescence quantum yields. | nih.gov |

| 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines | 350-450 | 450-550 | ~100 | Not specified | Luminescence properties are influenced by the conjugated system. | semanticscholar.org |

| Tetrazine-fluorophore conjugates | Not specified | Not specified | Not specified | Low (quenched) | Fluorescence is quenched by the tetrazine via resonance energy transfer. | nih.gov |

Note: This table presents data for related tetrazine compounds to illustrate general photophysical trends, as specific data for this compound is not available in the cited literature.

Integration into Organic Electronics and Sensing Devices

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes its derivatives promising candidates for use as n-type materials in organic electronics. researchgate.netresearchgate.net These materials are essential components in a variety of devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The low-lying LUMO (Lowest Unoccupied Molecular Orbital) of the tetrazine core facilitates electron injection and transport, which are crucial for the performance of these devices. researchgate.net

The incorporation of an imidazole group, as in this compound, could offer several advantages for applications in organic electronics and sensing. The imidazole moiety can participate in hydrogen bonding, which could influence the solid-state packing and morphology of thin films, thereby affecting charge transport properties. Furthermore, the nitrogen atoms of the imidazole ring can act as coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with tailored electronic properties. rsc.org

In the realm of chemical sensing, the reactivity and photophysical properties of tetrazines can be harnessed to detect specific analytes. researchgate.net For instance, the fluorescence of a tetrazine-based probe can be modulated upon interaction with a target molecule. The imidazole group in this compound could serve as a recognition element for analytes such as metal ions or protons, leading to a measurable change in the compound's optical or electronic properties.

Table 2: Potential Applications of this compound in Devices

| Device Type | Potential Role of this compound | Key Feature Utilized | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transport or emissive layer material. | Electron-deficient tetrazine core, tunable energy levels. | researchgate.net |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor. | Low-lying LUMO for efficient electron transport. | researchgate.net |

| Chemical Sensors | Active sensing material. | Imidazole moiety for analyte recognition, changes in photophysical properties. | researchgate.netrsc.org |

| Photo- and Electroactive Materials | Component in functional polymers and materials. | Tunable electronic properties and reactivity. | researchgate.netrsc.org |

Precursors for the Synthesis of Novel Heterocyclic Systems

1,2,4,5-Tetrazines are highly valuable precursors for the synthesis of a wide array of other heterocyclic compounds, primarily through their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. researchgate.netnih.gov This reactivity allows for the construction of more complex molecular architectures from the tetrazine scaffold.

The presence of the imidazole ring in this compound provides a functional handle that can be carried through these transformations or can participate in subsequent synthetic modifications. For example, the reaction of a substituted 1,2,4,5-tetrazine with an amidine can lead to the formation of fused heterocyclic systems. A notable example is the synthesis of 3-substituted imidazo[1,2-b] researchgate.netnih.govresearchgate.netnih.govtetrazines, which have been investigated for their biological activities. researchgate.net In this type of synthesis, the tetrazine ring undergoes a condensation and cyclization sequence to afford the bicyclic product.

Furthermore, the general reactivity of 1,2,4,5-tetrazines with various dienophiles can be exploited to generate novel polycyclic systems containing the imidazole moiety. The development of synthetic methods to create new triazolo[1,5-b] researchgate.netnih.govresearchgate.netnih.govtetrazines has been reported, starting from 3,6-disubstituted 1,2,4,5-tetrazines. beilstein-journals.org This underscores the role of the tetrazine core as a versatile building block in heterocyclic chemistry. The synthesis of polyazole systems containing 1,2,3-triazole, 1,2,4-triazole, and tetrazole rings has also been explored, highlighting the modular nature of building complex nitrogen-rich heterocycles. umich.edu

Viii. Challenges and Future Perspectives in the Academic Research of 3 1h Imidazol 4 Yl 1,2,4,5 Tetrazine

Advancements in Synthetic Methodologies for Complex Architectures

The synthesis of asymmetrically substituted tetrazines, such as 3-(1H-imidazol-4-yl)-1,2,4,5-tetrazine, has historically been a significant challenge, often resulting in low yields or requiring laborious purification to separate undesired symmetric byproducts. acs.org Traditional methods, like the Pinner synthesis, are most effective for producing symmetrical tetrazines from a single nitrile source. tandfonline.com Overcoming this limitation is critical for creating complex molecular architectures built upon the imidazolyl-tetrazine scaffold.

Future research is focused on advancing synthetic strategies to provide more efficient, scalable, and versatile access to these compounds. Key areas of development include:

Solid-Phase Synthesis: This approach, which immobilizes a nitrile on a resin, allows for the sequential addition of a second, different nitrile, naturally overcoming the problem of symmetric side-product formation. acs.org This methodology has been shown to be compatible with various resins and does not require metal catalysts or high temperatures, paving the way for the high-throughput synthesis of diverse imidazolyl-tetrazine libraries. acs.org

Lewis Acid-Promoted Methodologies: The development of one-pot methods using Lewis acids to promote the condensation of nitriles and hydrazine (B178648) has shown promise for generating diverse symmetric and asymmetric tetrazines with functional substituents in satisfactory yields. acs.org Adapting these conditions for the specific combination of imidazole-containing nitriles would represent a significant step forward.

Computation-Guided Synthesis: A major breakthrough has been the use of theoretical methods to predict promising molecular targets, thereby guiding synthetic efforts. acs.orgnih.gov This approach was successfully used to identify 1,3-azole-4-yl monosubstituted tetrazines as superior bioorthogonal tools, leading to the development of a simple and effective synthetic route to validate the computational findings. acs.orgnih.gov This synergy between computational screening and practical synthesis is a powerful paradigm for discovering complex tetrazine architectures with optimized properties.

Post-Syntbetic Derivatization: Another viable strategy involves the derivatization of pre-formed tetrazine scaffolds. rsc.org For instance, a tetrazine bearing a suitable leaving group, such as a halogen or sulfone, could be functionalized via cross-coupling reactions or nucleophilic aromatic substitution with an appropriate imidazole-containing building block. enamine.net

| Methodology | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Traditional Pinner-type Synthesis | Condensation of nitriles with hydrazine, often followed by oxidation. | Well-established for symmetric tetrazines. | Low yields and difficult separation for asymmetric products. | tandfonline.com |

| Solid-Phase Synthesis | One nitrile is attached to a solid support before reacting with a second nitrile in solution. | Avoids formation of symmetric byproducts; suitable for library synthesis. | Requires development of suitable linkers and cleavage conditions. | acs.org |

| Lewis Acid-Promoted Synthesis | A one-pot reaction catalyzed by a Lewis acid to facilitate condensation. | Improved yields for some asymmetric tetrazines; milder conditions. | Catalyst compatibility with functional groups (e.g., imidazole) needs to be optimized. | acs.org |

| Computation-Guided Synthesis | Theoretical calculations predict target structures with desired properties, guiding synthetic routes. | Highly efficient discovery of novel structures with optimal function; avoids trial-and-error. | Reliant on the accuracy of computational models. | acs.orgnih.gov |

Deeper Exploration of Novel Reaction Pathways and Mechanisms

The reactivity of this compound is dominated by the inverse-electron-demand Diels-Alder (IEDDA) reaction. tandfonline.com This "click" reaction, typically involving a strained alkene or alkyne dienophile, proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen gas to form a stable pyridazine (B1198779) product. nih.gov While this pathway is central to its application in bioorthogonal chemistry, a deeper exploration of its mechanistic nuances and other, less-explored reaction pathways is a key frontier.

Future research directions include:

Mechanistic Elucidation of IEDDA Reactions: While the general IEDDA mechanism is understood, the specific influence of the imidazole (B134444) substituent on transition states, reaction kinetics, and the potential for competing reaction pathways warrants detailed investigation. nih.gov Computational studies can be employed to model the reaction of imidazolyl-tetrazine with various dienophiles, comparing concerted, stepwise, and zwitterionic mechanisms to provide a more granular understanding. escholarship.org

Discovery of Novel Cycloadditions: Research into new cycloaddition partners and reaction conditions could unlock unprecedented transformations. This includes exploring reactions with different types of dienophiles or investigating photochemical activation to access alternative reaction manifolds. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions: In a recently discovered pathway, the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with substituted imidazoles in the presence of trace water did not lead to a simple substitution but instead formed a novel class of quinoidal-like imidazoliumyl tetrazinides. rsc.org This surprising outcome highlights the potential for discovering unique reaction mechanisms that deviate from canonical pathways. Understanding and controlling this reactivity could lead to the synthesis of entirely new zwitterionic heterocyclic systems.

Reactivity of the Imidazole Ring: The imidazole moiety itself can participate in a range of chemical transformations, including N-alkylation, acylation, and coordination with metals. youtube.com A significant challenge and opportunity lie in developing selective reactions that modify the imidazole ring while preserving the reactive tetrazine core, or vice-versa, enabling the creation of multifunctional molecules.

Rational Design of Imidazolyl-Tetrazine-Based Advanced Materials

The unique combination of an electron-deficient, chromophoric tetrazine ring and a metal-coordinating, pH-sensitive imidazole ring makes this compound an exceptional building block for advanced functional materials. bohrium.comrsc.org Rational design, which leverages these intrinsic properties, is key to creating materials with tailored functions for diverse applications.

Future perspectives in materials science include:

Functional Polymers and Networks: The IEDDA reaction is an ideal tool for polymer synthesis and post-polymerization modification. rsc.org Imidazolyl-tetrazine monomers could be used in step-growth polymerization or as functional end-groups on polymers prepared by controlled radical polymerization (e.g., RAFT). rsc.org This could lead to the fabrication of advanced hydrogels, nanogels, and crosslinked networks. rsc.org

"Smart" Responsive Materials: The imidazole group's pKa allows it to act as a pH-sensitive switch. Incorporating the imidazolyl-tetrazine unit into a polymer backbone could yield "smart" materials that change their properties (e.g., solubility, conformation, or binding affinity) in response to pH changes. rsc.org

Metal-Organic Frameworks (MOFs): Both the tetrazine and imidazole rings are rich in nitrogen atoms, making them excellent ligands for coordinating with metal ions. lifechemicals.com This presents a significant opportunity for the design of novel MOFs with imidazolyl-tetrazine linkers. Such materials could exhibit unique properties for gas storage (e.g., CO2 capture), catalysis, or sensing.

Fluorogenic Probes and Sensors: Tetrazines are known to be efficient fluorescence quenchers. enamine.net By covalently linking a fluorophore to the imidazolyl-tetrazine core, it is possible to design a "dark" probe that becomes highly fluorescent only after the tetrazine reacts away in an IEDDA ligation. acs.orgnih.gov The imidazole substituent can be used to fine-tune the electronic and steric environment, optimizing the quenching efficiency and the fluorogenic turn-on ratio.

| Material Type | Design Principle | Key Role of Imidazolyl-Tetrazine | Potential Application | Reference |

|---|---|---|---|---|

| pH-Responsive Hydrogels | Incorporate the unit into a crosslinked polymer network. | Imidazole protonation/deprotonation alters network swelling. | Drug delivery, tissue engineering. | rsc.org |

| Metal-Organic Frameworks (MOFs) | Use the molecule as a multitopic organic linker with metal nodes. | Nitrogens on both rings coordinate to metal centers. | Gas storage, catalysis, chemical sensing. | lifechemicals.com |

| Fluorogenic Probes | Attach a fluorophore whose emission is quenched by the tetrazine. | Tetrazine acts as a quencher; IEDDA reaction restores fluorescence. | Bio-imaging, diagnostics. | enamine.netnih.gov |

| Functionalized Surfaces | Immobilize onto a surface for subsequent IEDDA ligation. | Provides a bioorthogonal handle for surface modification. | Biosensors, biocompatible coatings. | acs.org |

Enhanced Understanding of Structure-Reactivity Relationships

A central challenge in the application of tetrazines, particularly in biological contexts, is balancing reactivity with stability. This "reactivity-stability paradox" arises because the chemical features that make a tetrazine highly reactive in IEDDA cycloadditions (i.e., a low-energy LUMO) also make it more susceptible to degradation by endogenous nucleophiles like water or thiols. acs.orgnih.govrsc.org A deeper, quantitative understanding of how the imidazole substituent influences this balance in this compound is a critical area for future research.

Key research goals in this area are:

Resolving the Reactivity-Stability Paradox: Recent computational and experimental work has demonstrated that monosubstituted diazole-tetrazines, including the imidazole variant, can overcome the traditional paradox. acs.orgnih.gov It is hypothesized that steric effects from the five-membered azole ring play a crucial role, potentially shielding the tetrazine core from nucleophilic attack without compromising its accessibility to dienophiles. acs.orgnih.gov Further studies are needed to validate and expand on this principle.

Computational Modeling: Advanced computational methods, such as the distortion/interaction model, are invaluable for dissecting the factors that govern reactivity. rsc.orgresearchgate.net These models can separate the energetic costs of distorting the reactants from the stabilizing energy of their interaction in the transition state. Applying these models to imidazolyl-tetrazine can reveal subtle effects, such as secondary orbital interactions, that contribute to its unique reactivity profile. rsc.org

Quantitative Kinetic and Stability Studies: Systematic experimental studies are required to quantify the performance of this compound. This involves measuring second-order rate constants (k₂) for its reaction with a panel of dienophiles and determining its half-life in various biologically relevant media (e.g., plasma, cell culture medium). acs.org This data is essential for the rational selection of this compound for specific applications.

| Tetrazine Substituent | Reactivity (k₂ with TCO, M⁻¹s⁻¹) | Stability (% remaining after 24h in medium) | Key Insight | Reference |

|---|---|---|---|---|